
7-Oxodehydroabietinol
Vue d'ensemble
Description
Molecular Structure Analysis
7-Oxodehydroabietinol has the molecular formula C20H28O2 and a molecular weight of 300.4 g/mol . The IUPAC name for this compound is (1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one .Physical And Chemical Properties Analysis
7-Oxodehydroabietinol has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.6, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 300.208930132 g/mol . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique
Cytotoxic Activity
7-Oxodehydroabietinol has been tested for its cytotoxic activities. It showed moderate cytotoxicity against a human lung carcinoma cell line . This suggests that it could potentially be used in cancer research or treatment, although more studies are needed to confirm its effectiveness and safety.
Antibacterial Activity
The compound was also tested for its antibacterial activities . While the results of these tests were not specified, this suggests that 7-Oxodehydroabietinol could potentially be used in the development of new antibacterial agents.
Natural Product Chemistry
7-Oxodehydroabietinol is a diterpenoid, a type of compound that is often studied in the field of natural product chemistry . Diterpenoids have a wide range of biological activities and are found in many different types of plants. Studying these compounds can help scientists understand how they are synthesized in nature and how they can be used in various applications.
Traditional Medicine
The plant from which 7-Oxodehydroabietinol is derived, Pinus banksiana, has been used in traditional medicine . While it’s not clear whether 7-Oxodehydroabietinol itself has been used in this context, studying this compound could provide insights into the medicinal properties of this plant.
Safety and Hazards
Mécanisme D'action
Target of Action
7-Oxodehydroabietinol, a diterpenoid natural product, has been found to exhibit significant antibacterial activity against gram (±) bacteria . It is also known to show moderate cytotoxicity against a human lung carcinoma cell line .
Mode of Action
The cytotoxic activity of 7-Oxodehydroabietinol is attributed to its ability to interfere with cellular microtubules. These compounds are synthesized through intramolecular cyclization of o-phenyl-β-phenylalanines, leading to the formation of structures capable of inhibiting tubulin polymerization.
Biochemical Pathways
They are involved in the formation of steroid hormones, bile acids, and other intermediates for sterol metabolism .
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
The molecular and cellular effects of 7-Oxodehydroabietinol are largely dependent on its targets and mode of action. For instance, its cytotoxic activity against certain cancer cell lines may result from its interference with microtubule function, disrupting cellular division and growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of compounds like 7-Oxodehydroabietinol. For example, in plants, environmental stress can trigger the production of diterpenoids, which can then participate in the plant’s defense mechanisms . .
Propriétés
IUPAC Name |
(1R,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2/c1-13(2)14-6-7-16-15(10-14)17(22)11-18-19(3,12-21)8-5-9-20(16,18)4/h6-7,10,13,18,21H,5,8-9,11-12H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZSMDYEVUSNJM-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2=O)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319035 | |
| Record name | 7-Oxodehydroabietinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Oxodehydroabietinol | |
CAS RN |
33980-71-1 | |
| Record name | 7-Oxodehydroabietinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33980-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxodehydroabietinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the anticancer potential of 7-oxodehydroabietinol according to the provided research?
A1: The research indicates that 7-oxodehydroabietinol exhibited moderate cytotoxicity against a human lung carcinoma cell line. [] This suggests that the compound might have potential as an anticancer agent, warranting further investigation.
Q2: Are there other compounds from Pinus banksiana Lamb with similar activity?
A2: Yes, the study identified another compound, 18-nor-4,15-dihydroxyabieta-8,11,13-trien-7-one, isolated from Pinus banksiana Lamb, which also displayed moderate cytotoxicity against the same human lung carcinoma cell line. [] This finding suggests that Pinus banksiana Lamb could be a source of other bioactive compounds with potential anticancer properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





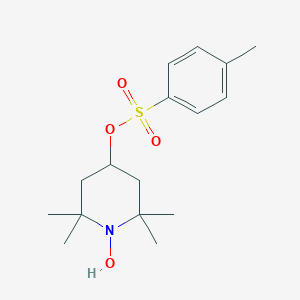



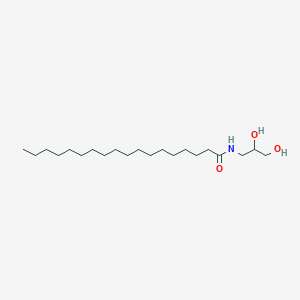
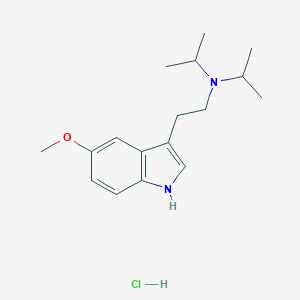
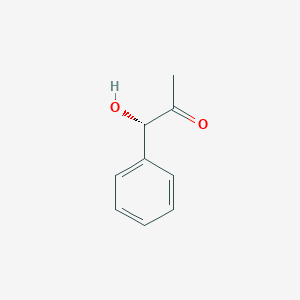
![1-Naphthalenol, 5,6,7,8-tetrahydro-6-[propyl[2-(2-thienyl)ethyl]amino]-](/img/structure/B29964.png)
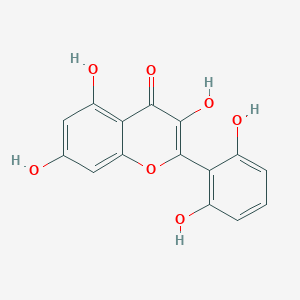
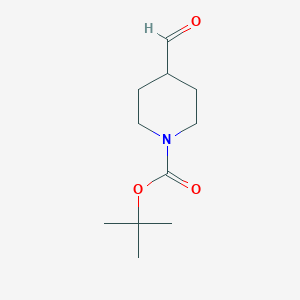
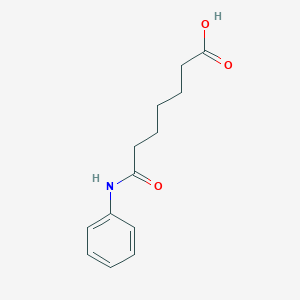
![(2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B29977.png)